5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole 5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains.
Brand Name: Vulcanchem
CAS No.: 1485-00-3
VCID: VC0535893
InChI: InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-
SMILES: C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole

CAS No.: 1485-00-3

Inhibitors

VCID: VC0535893

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole - 1485-00-3

CAS No. 1485-00-3
Product Name 5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole
Standard InChI InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-
Standard InChIKey KFLWBZPSJQPRDD-ONEGZZNKSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-]
SMILES C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Appearance Solid powder
Description MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3,4-methylenedioxy-beta-nitrostyrene
MNS cpd
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PubChem Compound 5354438
Last Modified Nov 11 2021
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